molecular formula C8H15F3S B14431496 1-[(Trifluoromethyl)sulfanyl]heptane CAS No. 78840-55-8

1-[(Trifluoromethyl)sulfanyl]heptane

Cat. No.: B14431496
CAS No.: 78840-55-8
M. Wt: 200.27 g/mol
InChI Key: WJBFUNJOWMVGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Trifluoromethyl)sulfanyl]heptane is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trifluoromethyl)sulfanyl]heptane typically involves the introduction of a trifluoromethylsulfanyl group onto a heptane backbone. One common method is the electrophilic trifluoromethylsulfanylation of a terminal alkene. This process can be achieved using various electrophilic trifluoromethylsulfanylation reagents under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

1-[(Trifluoromethyl)sulfanyl]heptane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(Trifluoromethyl)sulfanyl]heptane involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

  • 1-[(Trifluoromethyl)sulfanyl]hexane
  • 1-[(Trifluoromethyl)sulfanyl]octane
  • 1-[(Trifluoromethyl)sulfanyl]nonane

Comparison: 1-[(Trifluoromethyl)sulfanyl]heptane is unique due to its specific heptane backbone, which influences its physical and chemical properties. Compared to similar compounds with different alkane chains, it may exhibit distinct reactivity and applications. For example, the length of the alkane chain can affect the compound’s solubility, boiling point, and interaction with other molecules .

Properties

CAS No.

78840-55-8

Molecular Formula

C8H15F3S

Molecular Weight

200.27 g/mol

IUPAC Name

1-(trifluoromethylsulfanyl)heptane

InChI

InChI=1S/C8H15F3S/c1-2-3-4-5-6-7-12-8(9,10)11/h2-7H2,1H3

InChI Key

WJBFUNJOWMVGSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.